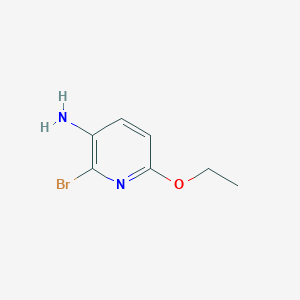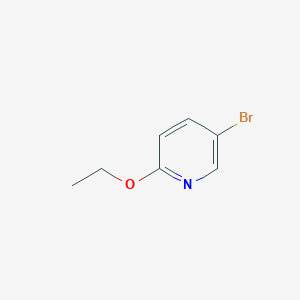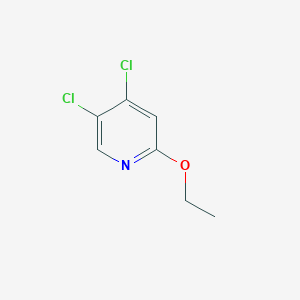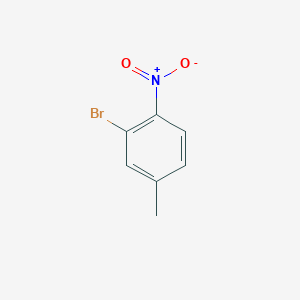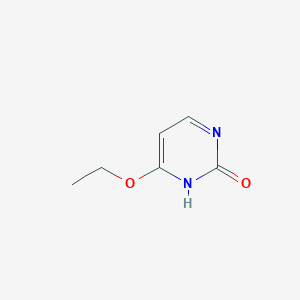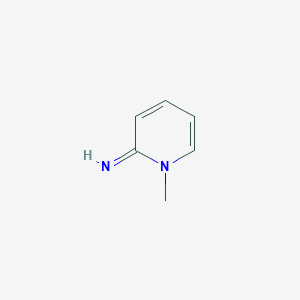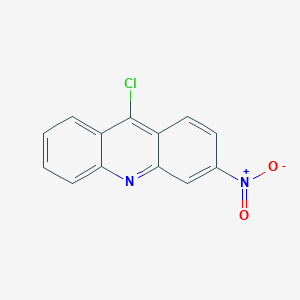
Acridine, 9-chloro-3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acridine, 9-chloro-3-nitro-, is a heterocyclic compound that belongs to the family of acridines. It has a molecular formula of C13H7ClN2O2 and a molecular weight of 266.66 g/mol. The compound is widely used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of acridine, 9-chloro-3-nitro-, is not fully understood. However, it is known to intercalate into the DNA helix and disrupt the normal base pairing. This results in the inhibition of DNA replication and transcription, ultimately leading to cell death. Moreover, acridine, 9-chloro-3-nitro-, has been shown to induce DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects
Acridine, 9-chloro-3-nitro-, has various biochemical and physiological effects. It has been shown to induce oxidative stress, DNA damage, and apoptosis in cancer cells. Additionally, the compound has antimicrobial properties and has been used to treat bacterial and fungal infections. However, the compound has also been shown to be toxic to normal cells at high concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of acridine, 9-chloro-3-nitro-, is its ability to intercalate into the DNA helix and emit fluorescence upon excitation. This property makes it a valuable tool for studying DNA-protein interactions, DNA replication, and gene expression. Additionally, the compound is relatively easy to synthesize and has a high yield. However, the compound has limitations, including its toxicity to normal cells at high concentrations and its potential to cause DNA damage.
Orientations Futures
There are several future directions for the use of acridine, 9-chloro-3-nitro-, in scientific research. One potential application is in the development of new cancer therapies. The compound has been shown to induce apoptosis in cancer cells and could be used as a lead compound for the development of new anticancer agents. Additionally, acridine, 9-chloro-3-nitro-, could be used as a tool for studying DNA damage and repair mechanisms. Finally, the compound could be used as a precursor for the synthesis of new antimicrobial agents.
Conclusion
Acridine, 9-chloro-3-nitro-, is a valuable compound that has various applications in scientific research. It is commonly used as a fluorescent probe to detect DNA and RNA and has potential applications in cancer therapy and antimicrobial agents. The compound has a unique mechanism of action, which involves intercalation into the DNA helix and disruption of normal base pairing. However, the compound has limitations, including its toxicity to normal cells at high concentrations. Overall, acridine, 9-chloro-3-nitro-, is a valuable tool for studying DNA-protein interactions, DNA replication, and gene expression, and has potential applications in cancer therapy and antimicrobial agents.
Méthodes De Synthèse
Acridine, 9-chloro-3-nitro-, can be synthesized by the reaction of 9-chloroacridine with nitric acid. The reaction takes place at room temperature and produces a yellow crystalline product. The purity of the product can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
Acridine, 9-chloro-3-nitro-, has various applications in scientific research. It is commonly used as a fluorescent probe to detect DNA and RNA. The compound intercalates into the DNA helix and emits fluorescence upon excitation. This property makes it a valuable tool for studying DNA-protein interactions, DNA replication, and gene expression. Additionally, acridine, 9-chloro-3-nitro-, is used as a precursor for the synthesis of other acridine derivatives, which have potential applications in cancer therapy and antimicrobial agents.
Propriétés
Numéro CAS |
1744-91-8 |
|---|---|
Formule moléculaire |
C13H7ClN2O2 |
Poids moléculaire |
258.66 g/mol |
Nom IUPAC |
9-chloro-3-nitroacridine |
InChI |
InChI=1S/C13H7ClN2O2/c14-13-9-3-1-2-4-11(9)15-12-7-8(16(17)18)5-6-10(12)13/h1-7H |
Clé InChI |
WYSFRKRTNWKBCD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])Cl |
Autres numéros CAS |
1744-91-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



